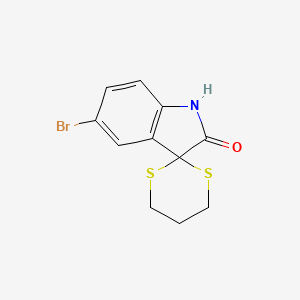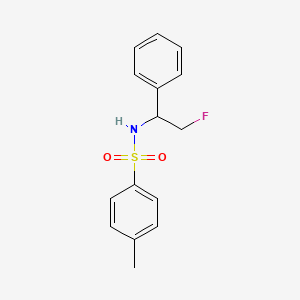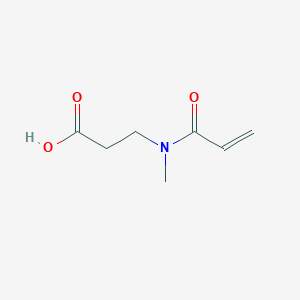![molecular formula C7H16N2 B12542151 2-[(Pentan-3-ylidene)amino]ethan-1-amine CAS No. 144776-19-2](/img/structure/B12542151.png)
2-[(Pentan-3-ylidene)amino]ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Pentan-3-ylidene)amino]ethan-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of an amino group attached to an ethanamine backbone, with a pentan-3-ylidene substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Pentan-3-ylidene)amino]ethan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of pentan-3-one with ethan-1-amine under acidic or basic conditions to form the desired product. The reaction typically requires a catalyst to facilitate the formation of the imine bond between the carbonyl group of pentan-3-one and the amino group of ethan-1-amine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include the use of high-pressure reactors and advanced catalytic systems to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[(Pentan-3-ylidene)amino]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like halides (Cl⁻, Br⁻) and alkoxides (RO⁻) are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted ethanamines with various functional groups.
Scientific Research Applications
2-[(Pentan-3-ylidene)amino]ethan-1-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 2-[(Pentan-3-ylidene)amino]ethan-1-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. The imine group can participate in nucleophilic addition reactions, leading to the formation of covalent bonds with target molecules. These interactions can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
2-[(Pentan-3-ylidene)amino]ethan-1-amine can be compared with other similar compounds, such as:
2-[(Pentan-3-yl)amino]ethan-1-ol: This compound has a hydroxyl group instead of an imine group, leading to different chemical reactivity and applications.
2-[(Pentan-3-ylidene)amino]ethanol: Similar structure but with an additional hydroxyl group, affecting its solubility and biological activity.
N-ethylpentan-3-amine: Lacks the imine group, resulting in different chemical properties and uses.
Properties
CAS No. |
144776-19-2 |
|---|---|
Molecular Formula |
C7H16N2 |
Molecular Weight |
128.22 g/mol |
IUPAC Name |
2-(pentan-3-ylideneamino)ethanamine |
InChI |
InChI=1S/C7H16N2/c1-3-7(4-2)9-6-5-8/h3-6,8H2,1-2H3 |
InChI Key |
PYQOYEMNVGCIQP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=NCCN)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bromo{1-[(2S)-oxolan-2-yl]ethyl}mercury](/img/structure/B12542071.png)
![(2S,3R,4S)-2-[2-(Morpholin-4-yl)ethyl]pyrrolidine-3,4-diol](/img/structure/B12542072.png)
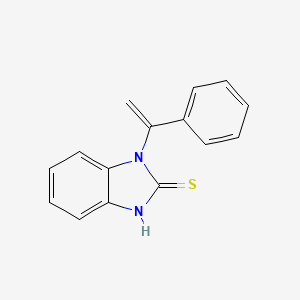
stannane](/img/structure/B12542085.png)
![2-[(4-Hydroxyphenyl)sulfanyl]-5,6,7-trimethoxy-4H-1-benzopyran-4-one](/img/structure/B12542087.png)

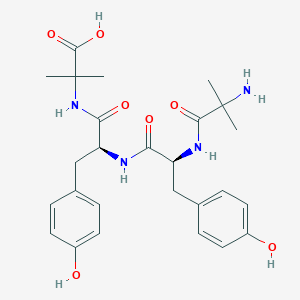
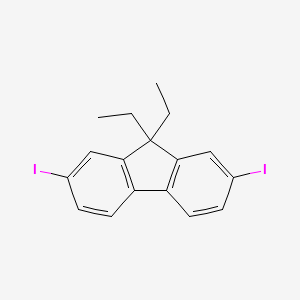
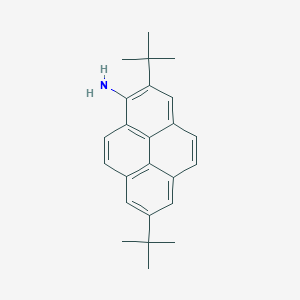
![Ethanethioamide, N-[2,2,2-trichloro-1-[(phenylsulfonyl)amino]ethyl]-](/img/structure/B12542125.png)
![2-Methylidene-7-phenyl-1,4,6,9-tetraoxaspiro[4.4]nonane](/img/structure/B12542128.png)
